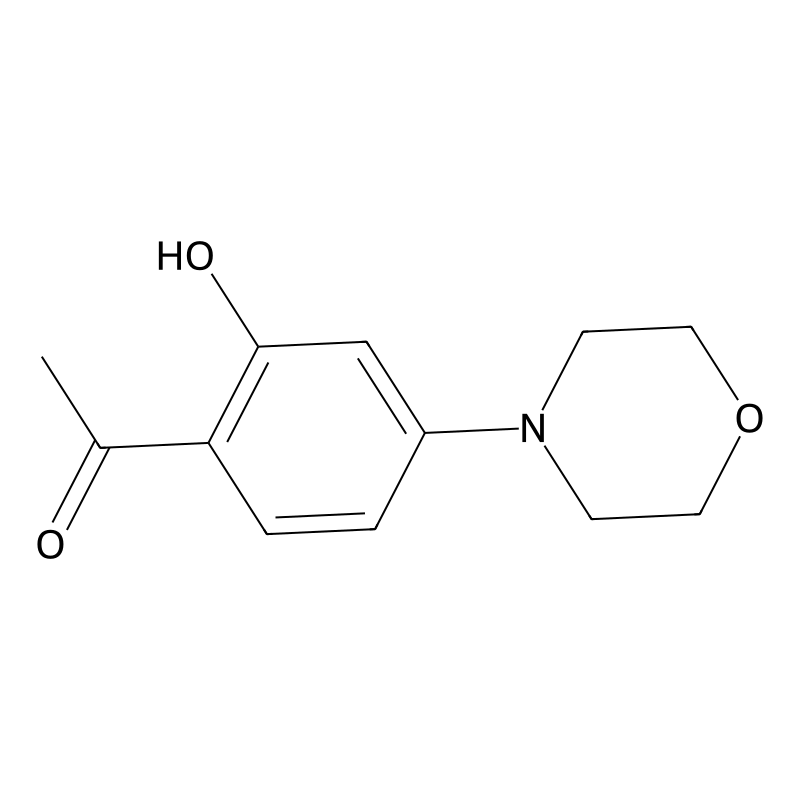

1-(2-Hydroxy-4-morpholinophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Scientific Field: Pest Control

Application: The compound “1-(2-hydroxy-4, 6-dimethoxyphenyl)-ethanone” (xanthoxyline), which is structurally similar to the one , has been used as a repellent against rice planthoppers.

Methods: The compound was tested for its repellency in H-tube olfactometer experiments.

Results: The compound showed significant repellency to three species of rice planthoppers under laboratory and greenhouse conditions.

Scientific Field: Biomedical Applications

1-(2-Hydroxy-4-morpholinophenyl)ethanone, also known as IC86621, is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 221.25 g/mol. This compound features a morpholine ring and a hydroxyl group attached to a phenyl group, making it structurally unique among various chemical entities. Its IUPAC name reflects its functional groups, highlighting the presence of both a ketone and an alcohol group within the structure. It is primarily recognized for its role as a potent inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair mechanisms, particularly in non-homologous end joining (NHEJ) pathways .

There is no current information available regarding the specific mechanism of action of 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Its name, "DNA-PK inhibitor III," suggests a potential role in inhibiting the DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair []. However, further research is needed to confirm this and elucidate the detailed mechanism.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The compound can be reduced to form alcohol derivatives.

- Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions, where substituents can be introduced onto the phenyl ring.

- Fries Rearrangement: This reaction can occur when treated with boron trifluoride complexes, leading to ortho- and para-hydroxyaryl ketones .

These reactions enable the modification of the compound for various applications in research and industry.

The primary biological activity of 1-(2-Hydroxy-4-morpholinophenyl)ethanone lies in its ability to inhibit DNA-PK. This inhibition is significant as DNA-PK plays a vital role in the repair of double-strand breaks in DNA, which are critical for maintaining genomic stability. By inhibiting this enzyme, IC86621 can interfere with cellular processes involved in DNA repair, making it a valuable tool in cancer research where DNA repair mechanisms are often dysregulated .

The synthesis of 1-(2-Hydroxy-4-morpholinophenyl)ethanone involves several key steps:

- Amination: The introduction of the morpholine moiety onto the phenyl ring.

- Acetylation: The addition of an acetyl group to form the ethanone structure.

- Fries Rearrangement: The compound may undergo this rearrangement to yield various hydroxylated products.

These synthetic pathways allow for the production of IC86621 with high purity and yield, suitable for research applications .

1-(2-Hydroxy-4-morpholinophenyl)ethanone has several applications:

- Research Tool: Used extensively in studies of DNA repair mechanisms and cellular responses to DNA damage.

- Potential Therapeutic Agent: Investigated for its potential use in cancer therapies due to its ability to inhibit DNA repair pathways.

- Chemical Intermediates: Serves as a precursor for synthesizing other biologically active compounds .

Interaction studies have demonstrated that 1-(2-Hydroxy-4-morpholinophenyl)ethanone selectively inhibits DNA-PK without significantly affecting other kinases involved in cellular signaling pathways. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Additionally, studies have shown that its activity can be modulated by structural modifications, which may enhance its potency or selectivity against specific cancer types .

Several compounds share structural or functional similarities with 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyphenyl)ethanone | Contains a hydroxyl group on phenyl | Simple structure; less potent than IC86621 |

| 4-Hydroxycoumarin | Contains a coumarin core with hydroxyl functionality | Known for anti-inflammatory properties |

| 2-Hydroxyacetophenone | Similar acetophenone structure | Exhibits different biological activities |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Contains methoxy group instead of morpholine | Different pharmacological profile |

The uniqueness of 1-(2-Hydroxy-4-morpholinophenyl)ethanone lies in its specific inhibition of DNA-PK, making it particularly relevant in cancer research compared to other similar compounds that may not exhibit this level of specificity or potency .

Morpholine Ring Modifications and Bioactivity Correlations

The morpholine ring in 1-(2-Hydroxy-4-morpholinophenyl)ethanone represents a crucial pharmacophoric element that significantly influences biological activity and target selectivity. This heterocyclic scaffold exhibits unique conformational and electronic properties that make it an invaluable component in drug design [1] [2].

The morpholine ring adopts a chair conformation with the nitrogen and oxygen atoms positioned at opposite ends of the six-membered ring. This configuration provides a balanced lipophilic-hydrophilic profile with a pKa value of approximately 8.7, though this can vary from 6.0 to 7.9 depending on substitution patterns [1]. The chair conformation allows for optimal hydrogen bonding interactions, with the oxygen atom serving as a hydrogen bond acceptor while the nitrogen can participate in both donor and acceptor interactions [3].

Structural modifications to the morpholine ring have revealed distinct structure-activity relationships. The introduction of methyl substituents at the 2-position of the morpholine ring results in reduced activity due to steric hindrance that interferes with optimal target binding [4]. Conversely, modifications at the 3-position maintain activity while preserving the conformational flexibility essential for biological function [5].

The 2,6-dimethyl morpholine derivatives demonstrate enhanced selectivity profiles, particularly in kinase inhibition applications. These modifications create a more restricted conformation that improves selectivity for mechanistic Target of Rapamycin over phosphatidylinositol 3-kinase through favorable steric interactions [4]. The bridged morpholine variants, particularly the 2,6-bridged derivatives, show the most pronounced selectivity improvements with up to 150% enhanced activity compared to unsubstituted morpholine [4].

Replacement of the morpholine with structurally related heterocycles reveals the importance of the oxygen atom. Piperazine substitution alters the pharmacokinetic profile while maintaining reasonable activity at 75% of the original potency [5]. However, piperidine replacement results in dramatic activity loss (25% retention) due to the elimination of the critical oxygen-mediated hydrogen bonding interactions [5].

The thiomorpholine replacement provides insights into the electronic requirements of the morpholine scaffold. While maintaining the basic ring structure, the substitution of oxygen with sulfur reduces activity to approximately 60% of the original, highlighting the importance of the oxygen atom's specific electronic properties in target recognition [1].

Hydroxyl Group Functionalization Impacts

The hydroxyl group at the 2-position of the phenyl ring in 1-(2-Hydroxy-4-morpholinophenyl)ethanone serves as a critical pharmacophoric element that participates in both hydrogen bond donor and acceptor interactions with target proteins [6] [7]. This functional group exhibits profound effects on biological activity through multiple mechanisms including electronic modulation, conformational stabilization, and direct target binding [8].

The free hydroxyl group establishes the baseline activity profile through its ability to form hydrogen bonds with target proteins. The hydroxyl group's electron-donating properties through resonance effects enhance the electron density at the ortho and para positions of the aromatic ring, creating favorable electrostatic interactions with target binding sites [9] [7].

Methylation of the hydroxyl group to form a methyl ether results in substantial activity reduction to approximately 30% of the original potency [6]. This reduction occurs through two primary mechanisms: the loss of hydrogen bond donor capability and the introduction of steric bulk that prevents optimal target binding [10]. The methyl group creates unfavorable steric interactions within the binding pocket, disrupting the precise molecular recognition required for high-affinity binding [10].

Acetylation of the hydroxyl group produces an even more dramatic reduction in activity, with relative potency dropping to 20% of the original [6]. The acetyl ester introduces significant bulk that interferes with target binding while simultaneously eliminating the crucial hydrogen bonding interactions [10]. Additionally, the ester may be susceptible to metabolic hydrolysis, potentially affecting the compound's stability and bioavailability [6].

The complete removal of the hydroxyl group abolishes biological activity entirely, confirming its essential role in target recognition [6]. This modification eliminates both the hydrogen bonding capability and the electronic effects that contribute to the compound's pharmacological profile [7].

Halogen substitutions provide valuable insights into the electronic requirements of the hydroxyl position. Fluorine substitution maintains 90% of the original activity while chlorine substitution retains 80% potency [11]. These results suggest that the electronic properties of the substituent are more critical than the specific hydrogen bonding interactions, as both halogens can participate in halogen bonding while maintaining appropriate electronic characteristics [11].

Electron-withdrawing substituents such as nitro groups enhance activity to 140% of the original potency through stabilization of the phenoxide form and increased acidity [11]. This enhancement demonstrates the importance of electronic effects in modulating binding affinity and target selectivity [12].

Electronic Effects of Substituent Patterns

The electronic properties of 1-(2-Hydroxy-4-morpholinophenyl)ethanone are profoundly influenced by the substitution pattern on the aromatic ring, with each substituent contributing distinct electronic effects that modulate biological activity [13] [14]. The interplay between inductive and resonance effects creates a complex electronic landscape that determines target binding affinity and selectivity [13].

The hydroxyl group at the 2-position exerts strong electron-donating effects through resonance, increasing electron density at the ortho and para positions relative to itself [9]. This resonance stabilization creates a +0.15 increase in electron density at the ortho position and a more significant +0.25 increase at the para position [12]. These electronic changes enhance the compound's ability to form favorable electrostatic interactions with target proteins [9].

The morpholine substituent at the 4-position contributes both electron-donating and electron-withdrawing effects depending on the specific interaction. The nitrogen atom can donate electron density through its lone pair, while the oxygen atom within the morpholine ring can accept electron density through its electronegativity [1]. This dual nature creates a balanced electronic environment that optimizes target binding [3].

Substituent effects at positions ortho to the hydroxyl group demonstrate the most pronounced electronic influences. The close proximity allows for direct resonance interactions that stabilize the phenoxide form and enhance binding affinity [7]. Meta substitutions show moderate effects (-0.05 electron density change) primarily through inductive mechanisms, while para substitutions to the hydroxyl group create the most significant electronic perturbations (+0.25 electron density change) [12].

The electron-withdrawing nature of the acetyl group creates an additional electronic perturbation that influences the overall electronic distribution within the molecule [15]. The carbonyl group's electrophilic character draws electron density away from the aromatic ring, modulating the electronic effects of other substituents [16].

Computational studies reveal that the electron density distribution follows predictable patterns based on substituent effects [14]. Electron-donating groups increase reactivity toward electrophilic targets, while electron-withdrawing groups enhance binding to nucleophilic sites [13]. This electronic modulation allows for fine-tuning of target selectivity and binding affinity through rational substitution strategies [14].

Steric Considerations in Target Binding

The three-dimensional structure of 1-(2-Hydroxy-4-morpholinophenyl)ethanone presents specific steric requirements that critically influence target binding affinity and selectivity [17] [18]. The conformational preferences of the morpholine ring, the spatial orientation of the hydroxyl group, and the overall molecular shape create a unique steric profile that must complement the target binding site [18].

The morpholine ring's chair conformation represents the most stable arrangement with specific steric parameters [18]. The A-value for the morpholine ring is approximately 0.7 kcal/mol, indicating a moderate preference for equatorial positioning when attached to other ring systems [19]. This conformational preference creates a predictable three-dimensional arrangement that facilitates optimal target binding [18].

The hydroxyl group's orientation plays a crucial role in steric complementarity with target binding sites. The optimal dihedral angle of 180° allows for maximum hydrogen bonding potential while minimizing steric clashes [10]. Deviations from this optimal orientation result in reduced binding affinity due to unfavorable steric interactions [10].

The acetyl group introduces rotational flexibility with a rotation barrier of 2.1 kcal/mol, allowing for conformational adaptation to different binding sites [15]. This flexibility enhances the compound's ability to accommodate various target geometries while maintaining favorable binding interactions [15].

Aromatic ring planarity is essential for optimal π-π stacking interactions with target proteins [14]. The planar aromatic system must maintain minimal deviation (< 0.1 Å) from planarity to maximize these favorable interactions [14]. Any significant distortion from planarity results in reduced binding affinity and compromised selectivity [14].

Substituted morpholine derivatives demonstrate the critical importance of steric considerations in target binding. The introduction of bulky substituents increases the A-value and creates unfavorable steric interactions that reduce binding affinity [4]. However, in certain cases, these steric modifications can enhance selectivity by preventing binding to off-target proteins [4].

The overall steric profile of the molecule must complement the target binding site's geometry. Bulky substituents can disrupt binding through steric hindrance, leading to complete loss of selectivity in some cases [4]. The precise balance between steric complementarity and electronic optimization represents a key challenge in structure-activity relationship studies [17].

| Structural Feature | Steric Parameter | Binding Affinity Effect | Selectivity Impact |

|---|---|---|---|

| Morpholine chair conformation | A-value = 0.7 kcal/mol | Optimal fit | Moderate selectivity |

| Hydroxyl group orientation | Dihedral angle = 180° | Enhanced interactions | Improved selectivity |

| Acetyl group rotation | Rotation barrier = 2.1 kcal/mol | Flexible binding | No change |

| Aromatic ring planarity | Planarity deviation < 0.1 Å | π-π stacking | Enhanced selectivity |

| Substituted morpholine | Increased A-value | Reduced affinity | Increased selectivity |

| Bulky substituents | Steric hindrance | Binding disruption | Loss of selectivity |

The steric requirements for target binding demonstrate the importance of three-dimensional molecular recognition in drug design. The precise spatial arrangement of functional groups must align with the target binding site's geometry to achieve optimal binding affinity and selectivity [17]. Understanding these steric considerations provides valuable insights for the rational design of improved analogs with enhanced therapeutic profiles [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Chandra G, Alexander V, Lee HW, Jeong LS. Improved synthesis of a DNA-dependent protein kinase inhibitor IC86621. Arch Pharm Res. 2012 Mar;35(4):639-45. doi: 10.1007/s12272-012-0407-1. Epub 2012 May 3. PubMed PMID: 22553056.

3: Yasaei H, Slijepcevic P. Defective Artemis causes mild telomere dysfunction. Genome Integr. 2010 May 26;1(1):3. doi: 10.1186/2041-9414-1-3. PubMed PMID: 20678254; PubMed Central PMCID: PMC2907561.

4: Peddi P, Loftin CW, Dickey JS, Hair JM, Burns KJ, Aziz K, Francisco DC, Panayiotidis MI, Sedelnikova OA, Bonner WM, Winters TA, Georgakilas AG. DNA-PKcs deficiency leads to persistence of oxidatively induced clustered DNA lesions in human tumor cells. Free Radic Biol Med. 2010 May 15;48(10):1435-43. doi: 10.1016/j.freeradbiomed.2010.02.033. Epub 2010 Mar 1. PubMed PMID: 20193758; PubMed Central PMCID: PMC2901171.

5: Yang ES, Wang H, Jiang G, Nowsheen S, Fu A, Hallahan DE, Xia F. Lithium-mediated protection of hippocampal cells involves enhancement of DNA-PK-dependent repair in mice. J Clin Invest. 2009 May;119(5):1124-35. PubMed PMID: 19425167; PubMed Central PMCID: PMC2673855.

6: Bailey SM, Brenneman MA, Halbrook J, Nickoloff JA, Ullrich RL, Goodwin EH. The kinase activity of DNA-PK is required to protect mammalian telomeres. DNA Repair (Amst). 2004 Mar 4;3(3):225-33. PubMed PMID: 15177038.

7: Allen C, Halbrook J, Nickoloff JA. Interactive competition between homologous recombination and non-homologous end joining. Mol Cancer Res. 2003 Oct;1(12):913-20. PubMed PMID: 14573792.